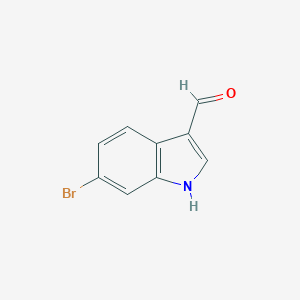

6-Bromoindole-3-carbaldehyde

Description

6-Bromoindole-3-carboxaldehyde has been reported in Pseudomonas, Pseudosuberites hyalinus, and other organisms with data available.

from the marine sponge Smenospongia sp.; structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCLQCBKBPTODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383452 | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-04-9 | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromoindole-3-carboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Bromoindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, comprising a bromo-substituted indole scaffold and a reactive aldehyde group, make it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance.

Core Chemical and Physical Properties

This compound is a solid, typically appearing as a pale yellow to brown crystalline powder.[1] The core physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆BrNO | [2][3][4] |

| Molecular Weight | 224.05 g/mol | [2][3][4] |

| Melting Point | 202-206 °C | [2][5] |

| Appearance | Pale yellow to brown crystalline powder | [1] |

| CAS Number | 17826-04-9 | [2][3] |

| MDL Number | MFCD00792689 | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A spectrum is available for reference.[6]

-

¹³C NMR: A spectrum is available for reference.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The most prominent peaks are expected for the N-H stretch of the indole ring, the C=O stretch of the aldehyde, and C-H and C=C stretching vibrations of the aromatic system. A reference IR spectrum is available for this compound.[7][8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, which is characteristic of halogenated aromatic compounds.[9][10][11]

Solubility

This compound exhibits limited solubility in water but is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Quantitative solubility data is not widely reported and is best determined empirically for specific applications.

Synthesis and Purification

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[12][13] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 6-bromoindole.

Vilsmeier-Haack Reaction: Experimental Protocol

This protocol provides a general guideline for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole.[14]

Materials:

-

6-Bromoindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Ethanol (for recrystallization)

Procedure:

-

Vilsmeier Reagent Formation: In a flask equipped with a stirrer and a dropping funnel, cool DMF in an ice bath. Slowly add phosphorus oxychloride dropwise while maintaining a low temperature (typically below 10°C). Stir the mixture for approximately 30 minutes to form the Vilsmeier reagent.

-

Formylation: Dissolve 6-bromoindole in DMF and add this solution dropwise to the prepared Vilsmeier reagent, again keeping the reaction mixture cool.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, or gently heat to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the product precipitates.

-

Isolation and Purification: Collect the crude product by filtration and wash it thoroughly with water. The crude this compound can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1][15]

Figure 1. A simplified workflow diagram of the Vilsmeier-Haack synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the aldehyde functional group and the bromo-substituted indole ring.

-

Aldehyde Group Reactions: The aldehyde group is susceptible to nucleophilic attack, allowing for a variety of transformations. It can undergo reduction to form the corresponding alcohol (6-bromo-1H-indol-3-yl)methanol, oxidation to yield 6-bromoindole-3-carboxylic acid, and condensation reactions with amines and other nucleophiles to form imines and other derivatives.[16]

-

Indole Ring Reactivity: The bromine atom at the 6-position deactivates the benzene ring towards electrophilic substitution but can participate in cross-coupling reactions. The indole nitrogen can be alkylated or acylated under appropriate conditions.

Biological Activity and Signaling Pathways

Bromoindole derivatives are recognized for their diverse biological activities, and this compound serves as a key precursor for many of these bioactive molecules.

Antimicrobial Activity

Derivatives of 6-bromoindole have demonstrated notable antimicrobial properties. Their mechanism of action is often attributed to the disruption of bacterial cell membranes, leading to permeabilization and depolarization.[16][17][18] This disruption of the cell's physical integrity is a key factor in their bactericidal effects.

Anticancer Potential and Signaling Pathway Modulation

Indole compounds, in general, are known to interact with various signaling pathways implicated in cancer progression. While direct studies on this compound are limited, its derivatives and related bromoindoles have been shown to modulate key cellular signaling cascades.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Indole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[19]

-

NF-κB Signaling: The transcription factor NF-κB plays a critical role in inflammation and cancer. Some indole derivatives have been found to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory and pro-survival genes.[20]

-

Kinase Inhibition: Bromoindole derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling. For instance, some have shown inhibitory activity against receptor tyrosine kinases like EGFR, which are often overexpressed in cancer.[11][21]

Figure 2. An overview of key signaling pathways potentially targeted by bromoindole derivatives, leading to anticancer and anti-inflammatory effects.

Applications in Research and Drug Development

This compound is a valuable starting material in several areas of chemical and pharmaceutical research:

-

Medicinal Chemistry: It serves as a scaffold for the synthesis of novel compounds with potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory agents.[16]

-

Organic Synthesis: The reactivity of its functional groups allows for its use in the construction of complex heterocyclic systems.[16]

-

Materials Science: The indole core is a component of various organic materials, and bromo-substitution can be used to tune their electronic and photophysical properties.

Conclusion

This compound is a chemically versatile and biologically significant molecule. Its well-defined chemical properties, coupled with its accessibility through established synthetic routes like the Vilsmeier-Haack reaction, make it an important tool for researchers. The demonstrated and potential biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore its importance as a lead compound in drug discovery and development. Further investigation into its specific interactions with biological targets and signaling pathways will undoubtedly continue to fuel innovation in these critical fields.

References

- 1. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. scbt.com [scbt.com]

- 4. 6-Bromoindole-3-carboxaldehyde 97 17826-04-9 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. 6-Bromoindole-3-carboxaldehyde(17826-04-9) 1H NMR spectrum [chemicalbook.com]

- 7. 6-Bromoindole-3-carboxaldehyde(17826-04-9) IR2 [m.chemicalbook.com]

- 8. 6-Bromoindole Derivatives from the Icelandic Marine Sponge Geodia barretti: Isolation and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. tsijournals.com [tsijournals.com]

- 12. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 13. jk-sci.com [jk-sci.com]

- 14. benchchem.com [benchchem.com]

- 15. physics.emu.edu.tr [physics.emu.edu.tr]

- 16. researchgate.net [researchgate.net]

- 17. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]

6-Bromoindole-3-carbaldehyde: A Technical Guide for Scientific Professionals

CAS Number: 17826-04-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoindole-3-carbaldehyde is a substituted indole that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds. The addition of a bromine atom at the 6-position of the indole ring modifies its electronic properties and can enhance its interaction with biological targets, leading to a range of pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and biological applications, with a focus on its potential as a therapeutic agent.

Physicochemical Properties

This compound is a solid, typically appearing as a light yellow to brown crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 17826-04-9 | [2] |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Light yellow to brown crystalline powder | [3] |

| Melting Point | 202-206 °C | |

| Purity | ≥ 98% | [3] |

| SMILES | O=Cc1c[nH]c2ccc(Br)cc12 | |

| InChI | 1S/C9H6BrNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H |

Synthesis of this compound

The Vilsmeier-Haack reaction is a widely employed and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group at the electron-rich C3 position of the indole ring.

Experimental Protocol: Vilsmeier-Haack Reaction

The following protocol is a representative procedure for the synthesis of indole-3-carboxaldehydes and can be adapted for 6-bromoindole as the starting material.

Materials:

-

6-Bromoindole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Saturated sodium carbonate solution

-

Water

Procedure:

-

In a flask, add anhydrous DMF (10 mL).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF to prepare the Vilsmeier reagent. Stir the mixture for 30 minutes at 0-5 °C.

-

To a separate flask containing 6-bromoindole (10g, 53.7mmol) dissolved in anhydrous DMF (10ml), slowly add the prepared Vilsmeier reagent (20 ml) dropwise at 0 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Heat the mixture to 85 °C and maintain for 5 hours.

-

After the reaction is complete, cool the mixture and pour it into crushed ice.

-

Neutralize the solution by adding a saturated sodium carbonate solution until a large amount of yellow solid precipitates.

-

Filter the precipitate and dry it to obtain this compound.

Yield: A similar reaction using 5-bromo-2-methyl-aniline as a precursor yielded 93% of the final product.

Biological Activities and Applications

This compound serves as a versatile building block for the synthesis of more complex molecules and has demonstrated a range of biological activities.[1][3] Its derivatives have shown potential as antimicrobial, antifungal, anticonvulsant, and anti-inflammatory agents.[1]

Antimicrobial and Antifungal Activity

Derivatives of 6-bromoindole have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1] The mechanism of action for some bromoindole derivatives has been attributed to the inhibition of bacterial cystathionine-γ-lyase (CGL), an enzyme involved in protecting microbial cells from oxidative stress through the production of hydrogen sulfide (H₂S).[4]

The following is a generalized protocol for determining the MIC of a compound against bacteria or fungi.

Materials:

-

This compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard (e.g., 0.5 McFarland standard for bacteria).

-

Add the standardized inoculum to each well of the microplate. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Potential in Cancer Research

The indole nucleus is a common feature in many anticancer agents. While direct studies on the anticancer mechanism of this compound are limited, related indole derivatives are known to modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.

Signaling Pathways and Experimental Workflows

While a specific signaling pathway for this compound has not been definitively elucidated, based on the activity of related indole derivatives, a potential mechanism of action could involve the inhibition of key enzymes in microbial metabolic pathways or the modulation of signaling cascades in cancer cells.

The diagram above illustrates a logical workflow from the synthesis of this compound to its biological evaluation and subsequent mechanism of action studies.

As previously mentioned, some 6-bromoindole derivatives act as inhibitors of bacterial cystathionine-γ-lyase (CGL), which is crucial for H₂S production and protecting bacteria from oxidative stress. This inhibition enhances the efficacy of antibiotics.

This diagram depicts the proposed mechanism where a 6-bromoindole derivative inhibits CGL, leading to reduced H₂S production and consequently decreased oxidative stress resistance in bacteria, thereby potentiating the effect of antibiotics.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the diverse biological activities of its derivatives make it an attractive scaffold for further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by this compound to fully realize its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

References

An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Bromoindole-3-carbaldehyde, a key heterocyclic compound with significant potential in organic synthesis and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring. A bromine atom is substituted at the 6-position of the benzene ring, and a formyl (aldehyde) group is attached to the 3-position of the pyrrole ring. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecules.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 6-bromo-1H-indole-3-carbaldehyde |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.05 g/mol [1] |

| CAS Number | 17826-04-9 |

| Appearance | Solid, typically yellow in color |

| Melting Point | 202-206 °C |

| SMILES String | O=Cc1c[nH]c2ccc(Br)cc12 |

| InChI Key | WCCLQCBKBPTODV-UHFFFAOYSA-N |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of an electron-rich aromatic ring. An alternative, though often less efficient, method is the Duff reaction.

This protocol is adapted from established synthetic procedures for the formylation of 6-bromoindole. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the indole ring.

Materials:

-

6-bromoindole

-

N,N-dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF while maintaining the temperature between 0-5 °C. Stir the mixture for approximately 30 minutes at this temperature to form the Vilsmeier reagent, a chloroiminium salt.

-

Formylation Reaction: Dissolve 6-bromoindole in anhydrous DMF in a separate reaction vessel. Cool this solution in an ice bath.

-

Addition of Vilsmeier Reagent: Slowly add the freshly prepared Vilsmeier reagent from step 1 to the 6-bromoindole solution. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Heating: Raise the temperature of the reaction mixture to 85-90 °C and heat for approximately 5-8 hours.

-

Work-up: After the reaction is complete, cool the mixture. Carefully pour the reaction mixture into ice.

-

Precipitation: Add saturated sodium carbonate solution to the mixture until it is basic. A large amount of a yellow solid product will precipitate.

-

Isolation: Collect the solid precipitate by filtration. Wash the solid with water and then dry it to obtain this compound. The product can be further purified by recrystallization if necessary.

The Duff reaction provides an alternative route for the formylation of electron-rich aromatic compounds. This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA). While it can be effective, yields may be lower compared to the Vilsmeier-Haack reaction for this specific substrate.

Visualized Experimental Workflow and Biological Pathway

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.

While the specific biological pathways for this compound are still under investigation, derivatives of bromoindoles have shown potential as inhibitors of key signaling pathways in cancer. The diagram below illustrates a plausible mechanism of action, where a bromoindole derivative inhibits the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation.

Caption: Inhibition of the EGFR signaling pathway by a bromoindole derivative.

References

The Multifaceted Biological Activities of 6-Bromoindole Derivatives: A Technical Guide for Drug Development Professionals

December 24, 2025

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of biological activities. The introduction of a bromine atom at the 6-position of the indole ring has been shown to significantly modulate the pharmacological properties of these compounds, leading to the discovery of potent agents with anticancer, antimicrobial, antiviral, and neuroprotective potential. This technical guide provides an in-depth overview of the biological activities of 6-bromoindole derivatives, intended for researchers, scientists, and drug development professionals. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the underlying signaling pathways to facilitate further research and development in this promising area.

Introduction

6-Bromoindole is a naturally occurring compound found in various marine organisms and has served as a crucial building block for the synthesis of numerous biologically active molecules.[1][2] The presence and position of the bromine atom on the indole ring can enhance lipophilicity and modulate electronic properties, often leading to improved target binding and efficacy.[3] This guide explores the diverse therapeutic potential of 6-bromoindole derivatives, focusing on their mechanisms of action and structure-activity relationships.

Anticancer Activity

6-Bromoindole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of representative 6-bromoindole derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [4] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | ||

| A549 (Lung) | 6.30 ± 0.30 | [4] | ||

| HeLa (Cervical) | 6.10 ± 0.31 | [4] | ||

| A375 (Melanoma) | 0.57 ± 0.01 | [4] | ||

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | ||

| Compound 1 | 2,2-bis(6-bromo-3-indolyl) ethylamine | K562 (Leukemia) | 8 mg/L | [5] |

| Indole-3-carbinol | 6-bromo-indole-3-carbinol | DU145 (Prostate) | Not specified |

Signaling Pathway: Tubulin Polymerization Inhibition

Several 6-bromoindole derivatives exert their anticancer effects by binding to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules. This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[4]

Figure 1. Inhibition of tubulin polymerization by 6-bromoindole derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidic isopropanol)[6]

-

96-well flat-bottom plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere overnight.[6]

-

Compound Treatment: Treat the cells with various concentrations of the 6-bromoindole derivative for 72 hours.[6] Include a vehicle control (e.g., DMSO).

-

MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well and incubate for 1.5 hours at 37°C.[6]

-

Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[6] Shake the plate on an orbital shaker for 15 minutes.[7]

-

Absorbance Measurement: Measure the absorbance at 492 nm or 590 nm using a microplate reader.[6][7]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Antimicrobial Activity

6-Bromoindole derivatives have shown potent activity against a range of pathogenic bacteria and fungi. Their mechanisms often involve the disruption of microbial cell membranes.[8][9]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentrations (MIC) of various 6-bromoindole derivatives against different microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC | Reference |

| Polyamine 3 | 6-bromoindolglyoxylamido-spermine | Staphylococcus intermedius | 3.125 µM | [10] |

| Staphylococcus aureus | 6.25 µM | [10] | ||

| Candida albicans | 17.2 µM | [10] | ||

| Cryptococcus neoformans | 1.1 µM | [10] | ||

| Compound 1 | 2,2-bis(6-bromo-3-indolyl) ethylamine | Escherichia coli | 8 mg/L | [5] |

| Staphylococcus aureus | 8 mg/L | [5] | ||

| Klebsiella pneumoniae | 8 mg/L | [5] | ||

| 4-bromo-6-chloroindole | Di-halogenated indole | Staphylococcus aureus ATCC 6538 | 30 µg/mL | [11] |

| 6-bromo-4-iodoindole | Di-halogenated indole | Staphylococcus aureus ATCC 6538 | 20 µg/mL | [11] |

Mechanism of Action: Membrane Permeabilization

Certain 6-bromoindole derivatives, particularly polyamine conjugates, induce rapid permeabilization and depolarization of the bacterial cell membrane, leading to cell death.[8][9]

Figure 2. Workflow for assessing bacterial membrane permeability.

Experimental Protocol: Broth Microdilution for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[12][13]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

6-bromoindole derivative stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare Dilutions: Serially dilute the 6-bromoindole derivative in MHB across the wells of a 96-well plate to achieve a range of concentrations.[13]

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[12] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well containing the antimicrobial dilutions with the standardized bacterial suspension.[14] Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[13]

-

Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Antiviral Activity

Derivatives of bromoindole have shown promise as antiviral agents, particularly against RNA viruses like SARS-CoV-2 and HIV, by targeting key viral enzymes or processes.[15][16]

Quantitative Antiviral Data

The following table presents the antiviral activity of select 6-bromoindole derivatives.

| Compound ID | Derivative Class | Virus | Assay | IC50 / EC50 | Reference |

| Compound III2 | 2-arylthiomethyl-6-bromoindole | SARS-CoV-2 Mpro | Enzyme Inhibition | 1.6 µM | [17] |

| Compound 1 | 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | SARS-CoV-2 | Cell-based | 1.06 µg/mL | [18] |

| 5-Bromo-IAS derivative | Indole-2-carboxamide | HIV-1 (Wild Type) | Cell-based | Low nM range | [16] |

Mechanism of Action: Inhibition of Viral Protease

Some 6-bromoindole derivatives function as inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. By binding to the active site of the enzyme, these compounds block the processing of viral polyproteins, thereby halting the viral life cycle.[17]

Figure 3. Mechanism of SARS-CoV-2 Mpro inhibition.

Neuroprotective Activity

Indole derivatives, including those with bromine substitutions, are being investigated for their neuroprotective effects, which are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[8][19]

Signaling Pathway: Nrf2-ARE Activation

Indole-3-carbinol and its derivatives can exert neuroprotective effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This is a key cellular defense mechanism against oxidative stress. Activation of the PI3K/Akt pathway can lead to the phosphorylation and nuclear translocation of Nrf2, which then binds to the ARE and upregulates the expression of antioxidant genes.[8][19]

Figure 4. Nrf2-ARE pathway activation by indole derivatives.

Conclusion

6-Bromoindole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and potentially neuroprotective agents highlights their therapeutic potential. The introduction of the bromine atom at the 6-position often enhances the pharmacological profile of the indole scaffold. Further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of their detailed mechanisms of action are crucial next steps in translating the therapeutic promise of these molecules into clinical applications. This guide provides a foundational resource for researchers to advance the development of novel drugs based on the 6-bromoindole core.

References

- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. mdpi.com [mdpi.com]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. benchchem.com [benchchem.com]

- 16. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromoindole-3-carbaldehyde: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered significant interest in the scientific community. Initially discovered as a natural product from marine bacteria, it is now primarily produced through chemical synthesis. Its strategic importance lies in its versatile chemical reactivity, serving as a key building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, detailed synthetic protocols, and known biological activities of this compound and its derivatives, with a focus on their interaction with key signaling pathways.

Discovery and History

This compound was first identified as a natural product isolated from a marine bacterium of the genus Acinetobacter. This bacterium was found to be associated with the ascidian Stomozoa murrayi. The discovery highlighted the role of marine microorganisms as a source of novel halogenated compounds.

While it has natural origins, the majority of this compound used in research and development is produced synthetically. The first chemical synthesis of this compound dates back to the late 20th century, emerging from efforts to expand the library of functionalized indole alkaloids for medicinal chemistry research. The development of efficient formylation techniques, such as the Vilsmeier-Haack and Duff reactions, has made this compound readily accessible for a wide range of applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below, providing a valuable reference for its identification and characterization.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Light yellow to brown crystalline powder |

| Melting Point | 202-206 °C |

| CAS Number | 17826-04-9 |

| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.20 (1H, s), 9.91 (1H, s), 8.31 (1H, d, J=3 Hz), 8.00 (1H, d, J=9 Hz), 7.69 (1H, d, J=2 Hz), 7.34 (1H, dd, J=1.6, 8.2 Hz)[1] |

| Mass Spectrum (m/z) | [M+H]⁺ calculated for C₉H₇BrNO: 223.97, found: 224.97 |

Experimental Protocols

Chemical Synthesis

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic compounds, including indoles. A detailed protocol for the synthesis of this compound is provided below, based on a patented procedure.[1]

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a suitable reaction flask, add 10 mL of N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add 20 mL of a pre-prepared Vilsmeier reagent (typically formed from phosphorus oxychloride and DMF) dropwise to the cooled DMF at 0 °C.

-

Reaction with Starting Material: To the freshly prepared Vilsmeier reagent, add a solution of 5-bromo-2-methylaniline (10g, 53.7mmol) in 10 mL of DMF.

-

After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

-

Reaction Progression: Gradually raise the temperature to 85 °C and heat the reaction for 5 hours.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and add a saturated sodium carbonate solution until the solution is basic.

-

A large amount of yellow solid will precipitate.

-

Filter the solid and dry it to obtain this compound.

Yield: 12 g (93%)[1]

Logical Workflow for Vilsmeier-Haack Synthesis:

Caption: Vilsmeier-Haack synthesis of this compound.

General Experimental Protocol (Adapted for 6-Bromoindole):

-

Reaction Setup: In a reaction flask, dissolve 6-bromoindole in a suitable acidic solvent such as trifluoroacetic acid or a mixture of glycerol and boric acid.

-

Add hexamethylenetetramine (HMTA) to the solution.

-

Reaction Conditions: Heat the reaction mixture, typically at temperatures ranging from 80 to 150 °C, and stir for several hours.

-

Work-up: After cooling, the reaction mixture is typically hydrolyzed with an aqueous acid solution (e.g., sulfuric acid).

-

Isolation: The product, this compound, can then be isolated through extraction with an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

Logical Workflow for the Duff Reaction:

Caption: General workflow of the Duff reaction for formylation.

Isolation from Natural Sources

This compound has been successfully isolated from the marine bacterium Acinetobacter sp. The following protocol is based on the reported extraction and purification methods.

Experimental Protocol:

-

Bacterial Culture: Cultivate the Acinetobacter sp. strain in a suitable nutrient-rich broth medium.

-

Extraction: After an appropriate incubation period, harvest the bacterial cells and the culture supernatant. The extraction of the target compound is typically performed on the cell pellet and/or the culture broth using organic solvents such as ethyl acetate or methanol.

-

Solvent Partitioning: Concentrate the crude extract and partition it between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Purification: Subject the fraction containing the desired compound to one or more chromatographic techniques for purification. This may include:

-

Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Employing a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water mixture) for final purification.

-

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as NMR and mass spectrometry.

Workflow for Natural Product Isolation:

Caption: Isolation workflow from Acinetobacter sp.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on its non-brominated analog, indole-3-carboxaldehyde, and other related indole derivatives provides valuable insights into its potential biological activities and mechanisms of action.

Potential Anti-inflammatory Activity via NF-κB and TLR Signaling Inhibition

Studies on indole-3-carboxaldehyde have demonstrated its ability to modulate inflammatory responses. It has been shown to inhibit the Toll-like receptor 7 (TLR7) signaling pathway, which is involved in the recognition of viral single-stranded RNA and the subsequent activation of pro-inflammatory cascades. Furthermore, indole-3-carboxaldehyde has been found to inhibit the TLR4/NF-κB/p38 signaling pathway, a central regulator of inflammation. Given the structural similarity, it is plausible that this compound and its derivatives could exert similar anti-inflammatory effects by targeting these key signaling pathways.

Potential TLR7/NF-κB Signaling Inhibition by this compound Derivatives:

Caption: Potential inhibition of the TLR7/NF-κB pathway.

Potential as Tubulin Polymerization Inhibitors

A class of structurally related compounds, 6-aryl-3-aroyl-indoles, has been identified as potent inhibitors of tubulin polymerization. Tubulin is a key component of microtubules, which are essential for cell division, motility, and intracellular transport. Inhibition of tubulin polymerization disrupts these processes and can lead to cell cycle arrest and apoptosis, making it an attractive target for anticancer drug development. The indole scaffold of this compound makes it a promising starting point for the design and synthesis of novel tubulin polymerization inhibitors.

Mechanism of Tubulin Polymerization Inhibition:

References

A Technical Guide to the Natural Sources of Brominated Indole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of brominated indole alkaloids, a class of marine natural products with significant therapeutic potential. The document details the primary organisms from which these compounds are isolated, quantitative data on their yields, and in-depth experimental protocols for their extraction and purification.

Primary Natural Sources of Brominated Indole Alkaloids

Brominated indole alkaloids are predominantly found in marine invertebrates, where they are thought to play a role in chemical defense. The most prolific producers of these compounds belong to the phyla Bryozoa, Tunicata (Ascidiacea), and Porifera (sponges).

Marine Bryozoans: The marine bryozoan Flustra foliacea is a well-documented source of a diverse array of brominated indole alkaloids, most notably the flustramines. These compounds often feature a prenyl group and exhibit a range of biological activities.

Marine Tunicates (Ascidians): Tunicates, particularly those of the genus Pseudodistoma, are known to produce brominated indole alkaloids. For example, Pseudodistoma arborescens is the source of arborescidines, which are complex alkaloids with cytotoxic properties. The tunicate Pyura sacciformis has been identified as a source of 6-bromoindole-3-carbaldehyde.

Marine Sponges: Sponges are a rich and diverse source of marine natural products, including a variety of brominated indole alkaloids. Genera such as Hyrtios, P G barretti, and Callyspongia are known to produce these compounds. For instance, the sponge Hyrtios sp. yields 5,6-dibromo-L-hypaphorine, while P G barretti is a source of barettin and other 6-bromoindole derivatives. The Red Sea sponge Callyspongia siphonella has been shown to produce brominated oxindole alkaloids with antibacterial activity.

Quantitative Data on Brominated Indole Alkaloids

The yield of brominated indole alkaloids from their natural sources can vary significantly depending on the organism, its geographical location, and the extraction method employed. The following tables summarize the available quantitative data.

| Alkaloid Class | Specific Alkaloid | Source Organism | Yield (% of Dry Weight) | Reference |

| Flustramines | Deformylflustrabromine | Flustra foliacea | 0.072% | Lysek et al., 2002 |

| Alkaloid Class | Specific Alkaloid | Source Organism | Yield (% of Wet Weight) | Reference |

| Arborescidines | Arborescidine A | Pseudodistoma arborescens | 0.0033% | Fu et al., 1993 |

| Arborescidine B | Pseudodistoma arborescens | 0.0025% | Fu et al., 1993 | |

| Arborescidine C | Pseudodistoma arborescens | 0.0011% | Fu et al., 1993 | |

| Arborescidine D | Pseudodistoma arborescens | 0.0014% | Fu et al., 1993 |

| Alkaloid | Source Organism | Amount of Starting Material | Yield of Pure Compound | Reference |

| 5,6-dibromo-L-hypaphorine | Hyrtios sp. | 16 g (lyophilized) | Not specified | Rateb et al., 2011 |

| 5'-[(6-Bromo-1H-indol-3-yl)methyl]-3'-methylimidazolidine-2',4'-dione | Hyrtios erectus | Not specified | 3.3 mg | El-Naggar et al., 2018 |

| Arborescidines A-D | Pseudodistoma arborescens | 300 g (wet weight) | A: 10 mg, B: 7.5 mg, C: 3.3 mg, D: 4.2 mg | Fu et al., 1993 |

Experimental Protocols

The following are detailed methodologies for the extraction, purification, and structure elucidation of brominated indole alkaloids from their natural sources.

General Extraction and Purification Workflow

The isolation of brominated indole alkaloids typically involves a multi-step process that begins with the extraction of the biological material, followed by chromatographic separation and purification.

Caption: General workflow for the isolation and characterization of brominated indole alkaloids.

Detailed Protocol for the Isolation of Arborescidines from Pseudodistoma arborescens

This protocol is based on the methodology described by Fu et al. (1993).

-

Extraction:

-

300 g of the wet tunicate Pseudodistoma arborescens was extracted exhaustively with methanol (MeOH).

-

The combined MeOH extracts were concentrated under reduced pressure.

-

The resulting aqueous suspension was then extracted with dichloromethane (CH₂Cl₂).

-

-

Solvent Partitioning:

-

The CH₂Cl₂ extract was evaporated to dryness to yield a crude extract.

-

-

Chromatography:

-

The crude extract was subjected to silica gel flash chromatography using a solvent gradient of increasing polarity from hexane to ethyl acetate (EtOAc) and then to MeOH.

-

Fractions containing the alkaloids of interest (identified by thin-layer chromatography) were combined.

-

Further purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a suitable solvent system (e.g., a gradient of acetonitrile in water).

-

-

Structure Elucidation:

-

The structures of the purified arborescidines were determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Detailed Protocol for the Isolation of Flustramines from Flustra foliacea

This protocol is a generalized procedure based on methodologies for isolating alkaloids from Flustra foliacea.

-

Extraction:

-

A sample of Flustra foliacea is freeze-dried and then ground to a fine powder.

-

The powdered material is extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (1:1).

-

-

Solvent Partitioning:

-

The crude extract is partitioned between n-butanol and water. The organic phase, containing the alkaloids, is collected.

-

-

Chromatography:

-

The butanol extract is subjected to column chromatography on silica gel.

-

Further separation is performed using Sephadex LH-20 column chromatography.

-

Final purification is achieved by reversed-phase HPLC.

-

-

Structure Elucidation:

-

The structures of the isolated flustramines are confirmed by NMR spectroscopy and mass spectrometry.

-

Biosynthetic Pathway of Brominated Indole Alkaloids

The biosynthesis of brominated indole alkaloids originates from the amino acid tryptophan. The key step is the enzymatic bromination of the indole ring by a flavin-dependent halogenase.

Caption: Simplified biosynthetic pathway of brominated indole alkaloids from tryptophan.

Spectroscopic Profile of 6-Bromoindole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-bromoindole-3-carbaldehyde, a key intermediate in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₆BrNO, with a molecular weight of 224.05 g/mol . The compound typically appears as a solid with a melting point in the range of 202-206 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~10.26 | Singlet | H-C=O |

| ~8.20 | Doublet | Aromatic H |

| ~7.76 | Doublet | Aromatic H |

| ~7.49 | Doublet of doublets | Aromatic H |

| ~10.49 | Broad singlet | N-H |

Note: The specific chemical shifts and coupling constants for the aromatic protons can vary slightly depending on the solvent and concentration.

¹³C NMR Data

Based on analogous structures, the following are the expected chemical shift ranges for the carbon atoms in this compound.

| Chemical Shift (δ) ppm | Assignment |

| ~187.4 | C=O (Aldehyde) |

| ~143.5 | Aromatic C |

| ~141.2 | Aromatic C |

| ~127.3 | Aromatic C |

| ~123.8 | Aromatic C |

| ~120.7 | Aromatic C |

| ~120.3 | Aromatic C |

| ~111.1 | Aromatic C |

| Quaternary C-Br | (Not explicitly found) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=O, and C-Br bonds.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3213 | N-H stretch |

| ~2924 | C-H stretch (aromatic) |

| ~1663 | C=O stretch (aldehyde) |

| ~1455 | C=C stretch (aromatic) |

| ~798 | C-H bend (aromatic) |

| ~683 | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For this compound, a common ionization technique is Electrospray Ionization (ESI).

| m/z | Assignment |

| ~224.97 | [M+H]⁺ (Molecular ion peak) |

Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of the formyl group (CHO) and potentially the bromine atom, leading to characteristic fragment ions.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Referencing: Use tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric and instrumental interferences.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute this stock solution to the low µg/mL or ng/mL range.

-

Data Acquisition: Introduce the sample into the mass spectrometer via an ESI source. Acquire the mass spectrum in positive ion mode.

-

Fragmentation Analysis: To study fragmentation, perform MS/MS analysis by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

6-Bromoindole-3-carbaldehyde: A Technical Guide to its Cellular Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde is a halogenated indole derivative that has garnered interest in medicinal chemistry and drug development due to its diverse biological activities. As a versatile synthetic intermediate, it serves as a scaffold for the synthesis of more complex molecules with potential therapeutic applications in oncology, neurology, and infectious diseases.[1][2] This technical guide provides a comprehensive overview of the known cellular mechanisms of action of this compound, with a focus on its role as a quorum sensing inhibitor, its potential as an enzyme inhibitor, and its hypothesized effects on inflammatory signaling pathways. This document consolidates available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams.

Core Biological Activities and Mechanisms of Action

The primary reported mechanism of action for this compound is the inhibition of bacterial quorum sensing.[3][4] Additionally, studies on closely related compounds suggest potential roles in enzyme inhibition and modulation of inflammatory responses.

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. Inhibition of QS is a promising strategy for the development of novel antimicrobial agents. This compound has been identified as an effective inhibitor of quorum sensing in the Gram-negative bacterium Chromobacterium violaceum.[3][4] The bromination of indole-3-carboxaldehyde has been shown to significantly increase its potency as a quorum sensing inhibitor.[3]

Enzyme Inhibition

While direct enzymatic inhibition data for this compound is limited, its structural similarity to other bioactive indole derivatives suggests it may act on various enzymatic targets.

-

Succinate Dehydrogenase (SDH): The parent compound, 6-bromoindole, is a potent inhibitor of mycelial growth in fungi by targeting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain.[2] It is plausible that this compound may retain some of this inhibitory activity.

-

Cytochrome P450 2A6 (CYP2A6): Indole-3-carbaldehyde derivatives have been investigated as inhibitors of CYP2A6, an enzyme involved in the metabolism of nicotine.[4] This suggests that this compound could be a lead compound for the development of smoking cessation therapies.

-

Cystathionine γ-Lyase (CSE): Derivatives of 6-bromoindole have been synthesized and evaluated as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in hydrogen sulfide (H₂S) biosynthesis.[5]

Potential Anti-inflammatory Mechanisms (Hypothesized)

Direct evidence for the anti-inflammatory mechanism of this compound is not yet available in the scientific literature. However, based on the well-documented activities of its non-brominated parent compound, indole-3-carboxaldehyde (I3A), we can hypothesize potential mechanisms of action. I3A is known to modulate inflammatory responses through several key signaling pathways.

-

Aryl Hydrocarbon Receptor (AhR) Activation: I3A is a known agonist of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses.[6][7] Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22.[6] It is plausible that this compound may also act as an AhR agonist.

-

Inhibition of NF-κB and MAPK Signaling: I3A has been shown to inhibit the TLR4/NF-κB/p38 signaling pathway, a central axis in the inflammatory response.[8] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8] The bromination of the indole ring could potentially modulate this activity.

-

NLRP3 Inflammasome Inhibition: I3A can suppress the activation of the NLRP3 inflammasome, a multi-protein complex that triggers the release of potent pro-inflammatory cytokines.[7][9] This effect is linked to the reduction of reactive oxygen species (ROS) production.[9]

Quantitative Data

The following table summarizes the available quantitative data for the biological activity of this compound and its parent compound, 6-bromoindole.

| Compound | Biological Activity | Target/Organism | Metric | Value | Reference |

| This compound | Quorum Sensing Inhibition | Chromobacterium violaceum | IC₅₀ | 19 µM | [3] |

| 6-Bromoindole | Antifungal (Mycelial Growth Inhibition) | Botrytis cinerea | EC₅₀ | 11.62 µg/mL | [2] |

| 6-Bromoindole | Antifungal (Mycelial Growth Inhibition) | Monilinia fructicola | EC₅₀ | 18.84 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Quorum Sensing Inhibition Assay (using Chromobacterium violaceum)

This protocol is adapted from studies on the inhibition of violacein production in C. violaceum.[3][4]

Objective: To quantify the inhibitory effect of this compound on quorum sensing.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer (for measuring optical density at 600 nm)

-

Plate reader for violacein quantification

Procedure:

-

Bacterial Culture: Inoculate C. violaceum in LB broth and incubate overnight at 30°C with shaking.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in LB broth to achieve the desired final concentrations. Ensure the final DMSO concentration does not affect bacterial growth.

-

Assay Setup: In a 96-well plate, add the diluted compound to the wells. Add an overnight culture of C. violaceum diluted in fresh LB broth to each well. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate at 30°C for 24-48 hours, or until the purple pigment (violacein) is clearly visible in the control wells.

-

Quantification:

-

Measure the optical density at 600 nm (OD₆₀₀) to assess bacterial growth.

-

To quantify violacein, add DMSO to each well to extract the pigment, centrifuge the plate to pellet the cells, and measure the absorbance of the supernatant at a wavelength of 585 nm.

-

-

Data Analysis: Normalize the violacein production to bacterial growth (OD₅₈₅/OD₆₀₀). Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value using non-linear regression analysis.

CYP2A6 Inhibition Assay (Fluorescence-based)

This protocol is a general method for assessing CYP450 inhibition.[1]

Objective: To determine the inhibitory potential of this compound on CYP2A6 activity.

Materials:

-

Recombinant human CYP2A6 enzyme (e.g., in microsomes)

-

Potassium phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Coumarin (CYP2A6 substrate)

-

This compound

-

Tranylcypromine (positive control inhibitor)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound and the positive control in a suitable solvent (e.g., DMSO). Create serial dilutions in the assay buffer.

-

Assay Setup: In a 96-well plate, add the test compound dilutions, positive control, and a solvent control.

-

Enzyme Mix: Prepare a master mix containing the CYP2A6 enzyme and the NADPH regenerating system in the assay buffer.

-

Pre-incubation: Add the master mix to each well and pre-incubate for approximately 10 minutes at 37°C.

-

Reaction Initiation: Add the substrate (coumarin) to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

-

Detection: Measure the fluorescence of the product, 7-hydroxycoumarin, using a fluorescence plate reader (e.g., excitation at 390 nm, emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound is a promising scaffold in drug discovery with established activity as a quorum sensing inhibitor. While its precise molecular mechanisms in mammalian cells are not fully elucidated, the activities of its parent compound, indole-3-carboxaldehyde, and other bromoindole derivatives suggest several avenues for future research.

Key areas for further investigation include:

-

Direct assessment of anti-inflammatory activity: Validating the hypothesized inhibition of NF-κB, MAPK, and NLRP3 inflammasome signaling pathways in relevant cell-based assays.

-

Aryl Hydrocarbon Receptor agonism: Determining if this compound acts as an agonist for AhR and characterizing the downstream effects.

-

Enzyme inhibition profiling: Screening this compound against a panel of relevant enzymes, including SDH, CYP450 isoforms, and bacterial targets, to identify direct molecular targets.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in animal models of bacterial infection, inflammation, and other relevant diseases.

A deeper understanding of the cellular and molecular mechanisms of this compound will be crucial for its development as a potential therapeutic agent. The information and protocols provided in this guide serve as a foundation for researchers to further explore the multifaceted biological activities of this intriguing indole derivative.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. bio-protocol.org [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. lnhlifesciences.org [lnhlifesciences.org]

- 6. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [smolecule.com]

Potential Therapeutic Targets of 6-Bromoindole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoindole-3-carbaldehyde, a halogenated derivative of the naturally occurring indole-3-carbaldehyde, is a synthetic compound with emerging therapeutic potential. This technical guide provides a comprehensive overview of its known biological activities and prospective therapeutic targets, with a focus on its role as a potential modulator of the aryl hydrocarbon receptor (AhR) signaling pathway, its anti-inflammatory, and antimicrobial properties. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate further research and drug development efforts.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds widely distributed in nature and exhibiting a broad spectrum of biological activities. This compound, a synthetic analogue, has garnered interest as a versatile intermediate in the synthesis of more complex, biologically active molecules.[1][2] Its structural similarity to indole-3-carbaldehyde (I3A), a known endogenous agonist of the aryl hydrocarbon receptor (AhR), suggests that this compound may also interact with this critical signaling pathway, which is implicated in immunity, inflammation, and cancer.[3] Furthermore, studies on various derivatives of 6-bromoindole have revealed potential anti-inflammatory and antimicrobial activities, indicating a broader therapeutic window for this chemical scaffold.[1] This guide aims to consolidate the current understanding of this compound's therapeutic potential to inform future preclinical and clinical investigations.

Potential Therapeutic Targets

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The most promising therapeutic target for this compound is the aryl hydrocarbon receptor (AhR). AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular homeostasis. Its activation by endogenous and exogenous ligands, including various indole derivatives, initiates a signaling cascade that modulates the expression of a wide array of genes.

The unbrominated parent compound, indole-3-carbaldehyde, is a known AhR agonist. Upon binding to AhR in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription. This pathway is integral to intestinal immune homeostasis and the modulation of inflammatory responses. Given this precedent, it is highly probable that this compound also functions as an AhR modulator.

Anti-Inflammatory Effects

Derivatives of 6-bromoindole have demonstrated anti-inflammatory properties. While direct evidence for the parent aldehyde is limited, the potential modulation of the AhR pathway is intrinsically linked to anti-inflammatory outcomes. Activation of AhR can lead to the production of the anti-inflammatory cytokine IL-22 and can suppress pro-inflammatory signaling pathways. Further investigation into the direct anti-inflammatory effects of this compound is warranted.

Antimicrobial and Antifouling Activity

This compound has been shown to possess antimicrobial and antifouling properties.[1][4] This suggests its potential as a lead compound for the development of new antibiotics or agents to combat biofouling. The mechanism of its antimicrobial action is not yet fully elucidated but may involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data

The available quantitative data for the biological activity of this compound is currently limited. The following table summarizes the known values. It is important to note that further research is required to determine the potency of this compound against more direct therapeutic targets.

| Biological Activity | Assay System | Result (Value) | Reference |

| Antifouling Activity | Inhibition of cyprid larvae settlement of Balanus amphitrite | EC50: 5 µg/mL | [1][4] |

| Cytotoxicity | Sea urchin embryo cell cycle | IC50: 0.3 to >100 mM (range for various bromoindole carbaldehydes) | [5] |

| Cytotoxicity | Pancreatic (MIA PaCa-2), Lung (NSCLC-N6 L16), Prostate (DU145) cancer cell lines | Mildly cytotoxic (specific IC50 not provided) |

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to assess the ability of a compound to activate the AhR signaling pathway.

Objective: To quantify the activation of the AhR pathway by this compound.

Materials:

-

Hepa1-6 cells (murine hepatoma cell line) stably transfected with an AhR-responsive luciferase reporter plasmid (pGudLuc1.1).

-

Dulbecco's Modified Eagle's Medium (DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

This compound.

-

TCDD (2,3,7,8-Tetrachlorodibenzodioxin) as a positive control.

-

DMSO (Dimethyl sulfoxide) as a vehicle control.

-

Luciferase Assay Reagent.

-

96-well white, clear-bottom tissue culture plates.

-

Luminometer.

Procedure:

-

Cell Culture and Seeding:

-

Culture Hepa1-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and TCDD in DMEM. The final DMSO concentration should not exceed 0.1%.

-

Replace the culture medium with the prepared compound dilutions. Include wells with vehicle control (DMSO) and positive control (TCDD).

-

Incubate the plate for 24 hours at 37°C.

-

-

Luciferase Assay:

-

After incubation, remove the medium and wash the cells with PBS.

-

Add Luciferase Assay Reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to the protein concentration in each well.

-

Express the results as fold induction over the vehicle control.

-

Determine the EC50 value by plotting the fold induction against the log of the compound concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a target microorganism.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium or fungus.

Materials:

-

This compound.

-

Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Inoculum Preparation:

-

Culture the microbial strain overnight in the appropriate broth.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Compound Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in the growth medium directly in the 96-well plate.

-

-

Inoculation and Incubation:

-

Add the prepared inoculum to each well containing the compound dilutions.

-

Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer. The MIC is the concentration that shows a significant reduction in OD compared to the positive control.

-

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics. Its likely interaction with the aryl hydrocarbon receptor suggests potential applications in a range of inflammatory and immune-mediated diseases. Furthermore, its demonstrated antimicrobial and antifouling activities open avenues for the development of new anti-infective agents.

However, the current body of research is limited by a lack of comprehensive quantitative data on the direct activity of this compound against key therapeutic targets. Future research should prioritize:

-

Quantitative AhR Activation Studies: Determining the EC50 of this compound for AhR activation in various human cell lines.

-

In-depth Anti-Inflammatory Profiling: Assessing its effects on cytokine production and inflammatory signaling pathways in relevant cellular and animal models.

-

Broad-Spectrum Antimicrobial Screening: Evaluating its MIC against a wider range of clinically relevant bacteria and fungi.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for specific targets.

A thorough investigation into these areas will be crucial to fully elucidate the therapeutic potential of this compound and to advance its development as a clinical candidate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. opinvisindi.is [opinvisindi.is]

- 3. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationship for bromoindole carbaldehydes: Effects on the sea urchin embryo cell cycle | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 5. scribd.com [scribd.com]

A Technical Guide to the Solubility and Stability of 6-Bromoindole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals